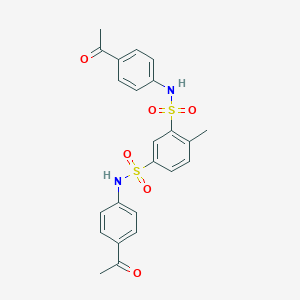
N~1~,N~3~-bis(4-acetylphenyl)-4-methyl-1,3-benzenedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-bis(4-acetylphenyl)-4-methyl-1,3-benzenedisulfonamide, also known as BB-4, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. BB-4 is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
N~1~,N~3~-bis(4-acetylphenyl)-4-methyl-1,3-benzenedisulfonamide's mechanism of action involves its inhibition of carbonic anhydrase enzymes, which are responsible for the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in bicarbonate ion concentration and an increase in carbon dioxide concentration, which can lead to a decrease in pH and an increase in acidity. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its ability to decrease carbonic anhydrase activity, decrease bicarbonate ion concentration, and increase carbon dioxide concentration. This compound has also been shown to decrease the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~,N~3~-bis(4-acetylphenyl)-4-methyl-1,3-benzenedisulfonamide has several advantages for lab experiments, including its high yield and purity in synthesis, its ability to inhibit carbonic anhydrase enzymes, and its potential use as an anti-inflammatory agent and in cancer treatment. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for N~1~,N~3~-bis(4-acetylphenyl)-4-methyl-1,3-benzenedisulfonamide in scientific research, including its use as an inhibitor of carbonic anhydrase enzymes in the treatment of diseases such as glaucoma and epilepsy. This compound's potential use as an anti-inflammatory agent and in cancer treatment also warrants further research. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential for use in drug development.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has shown potential in various scientific research applications, including its use as an inhibitor of carbonic anhydrase enzymes, an anti-inflammatory agent, and in cancer treatment. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to determine this compound's potential future directions in scientific research.
Métodos De Síntesis
N~1~,N~3~-bis(4-acetylphenyl)-4-methyl-1,3-benzenedisulfonamide can be synthesized using various methods, including the reaction of 4-acetylphenylsulfonamide with 4-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 4-acetylphenylsulfonamide with 4-methylbenzenesulfonyl isocyanate in the presence of a base. Both methods have been successful in synthesizing this compound with high yields and purity.
Aplicaciones Científicas De Investigación
N~1~,N~3~-bis(4-acetylphenyl)-4-methyl-1,3-benzenedisulfonamide has shown potential in various scientific research applications, including its use as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C23H22N2O6S2 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
1-N,3-N-bis(4-acetylphenyl)-4-methylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C23H22N2O6S2/c1-15-4-13-22(32(28,29)24-20-9-5-18(6-10-20)16(2)26)14-23(15)33(30,31)25-21-11-7-19(8-12-21)17(3)27/h4-14,24-25H,1-3H3 |
Clave InChI |
HJRDUSCVJFJNTD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)





![2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285257.png)
![2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285258.png)
![N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide](/img/structure/B285259.png)
![N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide](/img/structure/B285260.png)
![4,5-Dimethoxy-2-[({4-[(methylanilino)sulfonyl]-2-thienyl}carbonyl)amino]benzoic acid](/img/structure/B285263.png)
![2-[4-Chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285264.png)
![2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B285268.png)
